N1-(3-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Description
N1-(3-Chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chlorophenyl group at the N1 position and a complex N2 substituent combining furan and indoline moieties. The 3-chlorophenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced binding affinity and metabolic stability, while the furan-indolin-ethyl moiety may influence solubility and target interaction .
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-16-6-3-7-17(13-16)25-22(28)21(27)24-14-19(20-9-4-12-29-20)26-11-10-15-5-1-2-8-18(15)26/h1-9,12-13,19H,10-11,14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJIERMVRWIUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is an organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name : N'-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
- Molecular Formula : C22H20ClN3O3
- Molecular Weight : 409.87 g/mol
- CAS Number : 898416-40-5
The compound features a chlorophenyl group, a furan ring, and an indoline moiety linked through an oxalamide functional group. This unique combination of structural elements contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Oxalamide Linkage : The reaction between appropriate amines and oxalyl chloride.
- Introduction of the Furan and Indoline Moieties : Utilizing specific coupling reactions to attach the furan and indoline components.
These synthetic methods require optimization to enhance yield and purity, often employing catalysts and controlled reaction conditions .
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the chlorophenyl group may influence its electronic properties, enhancing its ability to modulate biological pathways.
Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways.
- Receptor Modulation : Interaction with receptors could lead to altered signaling pathways associated with neurodegenerative diseases.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth through enzyme modulation. |
| Neuroprotective | May protect neuronal cells from apoptosis in models of neurodegeneration. |
| Anti-inflammatory | Possible reduction of inflammatory markers in vitro. |
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability in breast cancer models, suggesting potential as a therapeutic agent against certain cancers.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective capabilities of this compound in models of Alzheimer's disease. The findings demonstrated that treatment with the compound led to decreased levels of neuroinflammatory cytokines, indicating a protective effect on neuronal health.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
Key Structural Features
The target compound’s uniqueness lies in its N2 substituent, which combines a furan ring (electron-rich, planar) and an indoline group (rigid, bicyclic structure). This contrasts with other oxalamides, such as:
- Compound 20 : N2 is a 4-methoxyphenethyl group (linear, aromatic), which enhances lipophilicity .
- S336 : N2 is a pyridin-2-yl ethyl group, introducing basicity and metal coordination capacity .
Antimicrobial Activity
GMC-7 demonstrated moderate antimicrobial activity, attributed to the 3-chlorophenyl group’s electron-withdrawing effects and the dioxoisoindolinyl group’s hydrogen-bonding capacity . The target compound’s indoline moiety may enhance penetration into microbial membranes, while the furan ring could interfere with bacterial electron transport systems.
Enzyme Modulation and Toxicity
- The target compound’s indoline group, however, may reduce CYP affinity due to steric hindrance.
- Safety Margins: Flavoring analogs like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide have high NOELs (100 mg/kg bw/day) and safety margins (>500 million) .
Metabolic and Toxicological Considerations
- Metabolism : Oxalamides are typically hydrolyzed to carboxylic acids and amines. The furan ring in the target compound may undergo oxidative metabolism, producing reactive intermediates, while the indoline group could slow degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
